molecular formula C14H8BrCl3OS B2971657 2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone CAS No. 439097-08-2

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone

Cat. No. B2971657
CAS RN: 439097-08-2
M. Wt: 410.53
InChI Key: FDMZHXNUTZKQDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR spectroscopy, X-ray crystallography, etc . Unfortunately, the specific molecular structure analysis for “2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone” is not available in the sources retrieved.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc . Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources retrieved.

Scientific Research Applications

Synthetic Applications and Methodologies

  • Synthetic Routes and Chemical Reactions : A study focused on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. This computational study highlighted the potential synthetic applications of such compounds and provided insight into their reactivity through density functional theory (DFT) calculations (Erdogan & Erdoğan, 2019).

  • Halogenation and Bromination Techniques : Research on halogenation techniques demonstrated the synthesis and properties of compounds through reactions involving bromine or chlorine, which can be applicable to the synthesis of bromo-substituted compounds like 2-bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone. This includes the preparation of α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds, offering insights into potential methodologies for synthesizing and modifying similar compounds (Kim & Park, 2004).

Biological and Chemical Properties

  • Biocatalysis for Chiral Synthesis : A study involving the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol by a soil bacterium demonstrates the potential for using biocatalysis to synthesize chiral compounds from related non-chiral precursors. This approach could potentially be applied to the synthesis and enantioselective processing of compounds structurally related to this compound (Miao et al., 2019).

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems. This information is not available for “2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone” in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The specific safety and hazard information for “2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone” is not available in the sources retrieved .

properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl3OS/c15-14(20-10-4-1-8(16)2-5-10)13(19)11-6-3-9(17)7-12(11)18/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMZHXNUTZKQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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